molecular formula C23H29ClFN3O3S2 B2816846 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride CAS No. 1215316-25-8

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride

Cat. No.: B2816846
CAS No.: 1215316-25-8
M. Wt: 514.07
InChI Key: LUXHLVLYZMVIBF-UHFFFAOYSA-N
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Description

The compound “N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride” is a structurally complex molecule featuring a benzo[d]thiazol-2-yl core substituted with dimethyl groups at positions 4 and 3. The molecule includes a 4-fluorophenylsulfonyl moiety linked to a butanamide chain, which is further modified with a dimethylaminoethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or biochemical studies.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S2.ClH/c1-16-7-12-20-22(17(16)2)25-23(31-20)27(14-13-26(3)4)21(28)6-5-15-32(29,30)19-10-8-18(24)9-11-19;/h7-12H,5-6,13-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXHLVLYZMVIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Groups

The 4-fluorophenylsulfonyl group in the target compound is a key feature shared with compounds synthesized in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles (X = H, Cl, Br) . These compounds exhibit similar sulfonyl-mediated electronic effects, which influence reactivity and tautomeric equilibria. However, the target compound’s benzo[d]thiazole core distinguishes it from the triazole derivatives in , likely altering its hydrogen-bonding capacity and metabolic stability.

Heterocyclic Core Variations

  • Benzo[d]thiazole vs. Thiazole/Triazole Derivatives: The target compound’s benzo[d]thiazole ring contrasts with the thiazole derivative N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) from .
  • Triazole Tautomerism : highlights tautomerism in 1,2,4-triazole derivatives (e.g., compounds [7–9]), where thione-thiol equilibria influence spectral properties. In contrast, the benzo[d]thiazole core of the target compound is rigid, preventing such tautomeric shifts .

Amide and Sulfonamide Linkages

The butanamide chain in the target compound parallels amide/sulfonamide linkages in pesticides listed in , such as N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican). However, diflufenican’s pyridinecarboxamide structure confers herbicidal activity, whereas the target compound’s dimethylaminoethyl group may enhance membrane permeability for neurological or anticancer applications .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Synthesis Method (Reference)
Target Compound Benzo[d]thiazole 4-Fluorophenylsulfonyl, butanamide EDC-mediated coupling (inferred)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4H-triazole [1] 1,2,4-Triazole Phenylsulfonyl, thione NaOH-mediated cyclization
N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide [6] Thiazole Phenylsulfonyl, acetamide Carbodiimide coupling
Diflufenican [5] Pyridinecarboxamide Trifluoromethylphenoxy, difluorophenyl Not specified in evidence

Table 2: Spectral Data Comparison

Compound Type IR Bands (cm⁻¹) NMR Shift Perturbations (ppm)
Target Compound (inferred) ~1665 (C=O), ~1250 (S=O) Shifts in aromatic/amide regions
Triazole-thiones [1] 1247–1255 (C=S), 3278–3414 (NH) NH protons at δ 10–12
Thiazole derivative [6] 1680 (C=O), 1240 (S=O) Chloromethyl group at δ 4.2–4.5

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?

  • Methodological Answer : Synthesis requires multi-step organic reactions under controlled conditions. Key steps include:

  • Use of dimethylformamide (DMF) or dichloromethane (DCM) as solvents to enhance solubility of intermediates.
  • Catalysts (e.g., triethylamine) to facilitate sulfonylation or amidation reactions.
  • Temperature optimization (e.g., reflux at 80–100°C) to accelerate reaction rates while avoiding decomposition .
  • Monitoring via TLC and HPLC to track reaction progress and confirm intermediate formation .
    • Data Insight : Yields >70% are achievable with stoichiometric control of sulfonylating agents and amine coupling partners. Impurities (e.g., unreacted thiazole intermediates) can be reduced via recrystallization in ethanol/water mixtures .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., dimethylaminoethyl and fluorophenyl groups). For example, aromatic protons in the 4,5-dimethylbenzo[d]thiazole moiety resonate at δ 7.2–7.5 ppm .
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to verify purity ≥95% .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+^+ at m/z ~600) .

Q. What stability profiles should be assessed during storage and handling?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions:

  • Temperature : Store at –20°C in desiccators to prevent hydrolysis of the sulfonyl group.
  • Light Sensitivity : Protect from UV light to avoid degradation of the thiazole ring .
  • pH Stability : Test solubility and stability in buffered solutions (pH 4–8) for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer : Use molecular docking and QSAR studies:

  • Docking Software (e.g., AutoDock Vina) : Model interactions with enzymes like carbonic anhydrase or kinases, leveraging the sulfonamide group’s affinity for zinc ions in active sites .
  • QSAR Parameters : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with inhibitory activity using Hammett constants or logP values .
    • Data Contradiction Note : Computational predictions may conflict with experimental IC50_{50} values due to solvation effects or protein flexibility. Validate with in vitro assays .

Q. What experimental designs are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC50_{50} values (e.g., in kinase inhibition assays).
  • Control Redundancy : Include positive controls (e.g., staurosporine for kinase assays) and solvent controls to isolate compound-specific effects .
  • Statistical Models : Apply ANOVA or nonlinear regression to address variability in cell-based assays (e.g., ±15% error margins) .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Methodological Answer : Systematically modify functional groups and assess impacts:

  • Thiazole Core : Replace 4,5-dimethyl groups with halogens (e.g., Cl, F) to enhance membrane permeability .
  • Sulfonyl Group : Compare benzenesulfonyl vs. fluorophenylsulfonyl moieties for target selectivity .
  • Dimethylaminoethyl Side Chain : Substitute with pyrrolidine or piperazine to modulate pharmacokinetics .
    • Data Insight : Fluorine substitution at the phenyl ring improves metabolic stability by reducing CYP450-mediated oxidation .

Q. What in vitro assays are most suitable for preliminary neuropharmacological profiling?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT2A_{2A}) or dopamine receptors.
  • Enzyme Inhibition : Measure acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition at 1–100 μM concentrations .
  • Cytotoxicity : Use SH-SY5Y neuronal cells with MTT assays to establish safety margins (IC50_{50} >50 μM preferred) .

Methodological Notes for Data Interpretation

  • Contradictory Yield Data : Discrepancies in reaction yields (e.g., 60% vs. 80%) may arise from solvent purity or moisture levels. Replicate under anhydrous conditions .
  • Biological Replicates : Use n ≥ 3 in assays to account for biological variability. Report mean ± SEM .

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